4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Overview
Description
This compound is a boronic ester. It is also known as 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of this compound involves a boronic ester group attached to a phenyl ring, which is further attached to a dioxolane ring . The exact structure could not be retrieved from the search results.Chemical Reactions Analysis
The boronic ester functional groups in this compound make it suitable for Suzuki cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.Scientific Research Applications
Polymer Synthesis and Fluorescence
A notable application of this compound is in polymer synthesis. Fischer et al. (2013) utilized similar complexes for initiating Suzuki-Miyaura chain growth polymerization, resulting in heterodisubstituted polyfluorenes. These polyfluorenes, when converted into amphiphilic block copolymer, form nanoparticles with high fluorescence emission, potentially useful for bioimaging and sensing applications (Fischer, Baier, & Mecking, 2013).
Crystal Structure Analysis
The compound's molecular structure and crystallography have been extensively studied. Coombs et al. (2006) investigated a similar compound's structure using X-ray diffraction, providing insights into its molecular configuration, which is essential for understanding its chemical reactivity and potential applications in materials science (Coombs, Vogels, Wheaton, Baerlocher, Baker, Decken, & Westcott, 2006).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound have been explored in various studies. Huang et al. (2021) discussed the synthesis of similar compounds and their structural confirmation through spectroscopic techniques, enhancing our understanding of such compounds' chemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Application in H2O2 Detection
The derivative 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane has been used in sensing applications, specifically for hydrogen peroxide detection in living cells. This highlights the potential of such compounds in biomedical applications, such as in diagnostic assays and therapeutic monitoring (Nie, Sun, Zhao, Miao, & Ni, 2020).
Material Science and Nanotechnology
Compounds related to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used in synthesizing materials for potential applications in nanotechnology and material science. Das et al. (2015) synthesized novel derivatives that could be intermediates for materials used in technologies like LCD displays and possibly in treating neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-9-11-14(12-10-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMGDCPSUQNREF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3OC(C(O3)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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